REACTION_SMILES
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[CH2:11]([NH:12][C:13](=[O:14])[C:15]([F:16])([F:17])[F:18])[CH2:19][CH2:20][CH2:21][CH3:22].[CH2:1]([NH:2][C:3](=[O:4])[C:5]([F:6])([F:7])[F:8])[CH2:9][CH3:10].[CH2:23]([NH:24][C:25](=[O:26])[C:27]([F:28])([F:29])[F:30])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[CH2:38]([NH:39][C:40](=[O:41])[C:42]([F:43])([F:44])[F:45])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54].[CH2:55]([CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH3:70])[NH:71][C:72]([C:73]([F:74])([F:75])[F:76])=[O:77].[CH2:78]([NH:79][C:80](=[O:81])[C:82]([F:83])([F:84])[F:85])[CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][CH2:99][CH2:100][CH2:101][CH3:102]>>[CH2:55]([CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66])[NH:71][C:72]([C:73]([F:74])([F:75])[F:76])=[O:77]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCNC(=O)C(F)(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CCCNC(=O)C(F)(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CCCCCCCCNC(=O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCCCCCCCCCNC(=O)C(F)(F)F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CCCCCCCCCCCCCCCCNC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCNC(=O)C(F)(F)F
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Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCNC(=O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:11]([NH:12][C:13](=[O:14])[C:15]([F:16])([F:17])[F:18])[CH2:19][CH2:20][CH2:21][CH3:22].[CH2:1]([NH:2][C:3](=[O:4])[C:5]([F:6])([F:7])[F:8])[CH2:9][CH3:10].[CH2:23]([NH:24][C:25](=[O:26])[C:27]([F:28])([F:29])[F:30])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[CH2:38]([NH:39][C:40](=[O:41])[C:42]([F:43])([F:44])[F:45])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54].[CH2:55]([CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH3:70])[NH:71][C:72]([C:73]([F:74])([F:75])[F:76])=[O:77].[CH2:78]([NH:79][C:80](=[O:81])[C:82]([F:83])([F:84])[F:85])[CH2:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH2:92][CH2:93][CH2:94][CH2:95][CH2:96][CH2:97][CH2:98][CH2:99][CH2:100][CH2:101][CH3:102]>>[CH2:55]([CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66])[NH:71][C:72]([C:73]([F:74])([F:75])[F:76])=[O:77]
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Name
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|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCCCCNC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCNC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCNC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCNC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCNC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCNC(=O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCNC(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |